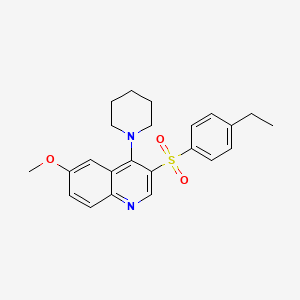
3-(4-Ethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular formula of 3-(4-Ethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline is C23H27N3O3S . The average mass is 425.55 Da .Chemical Reactions Analysis
While specific chemical reactions involving 3-(4-Ethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline are not available, it’s worth noting that piperidine derivatives have been involved in various chemical reactions . For instance, protodeboronation of pinacol boronic esters has been reported, which is a valuable transformation .Scientific Research Applications
Synthesis and Molecular Interactions
The compound 3-(4-Ethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline is involved in various synthetic pathways and molecular interactions within scientific research. A study by Hashimoto et al. (2007) reported the synthesis of a new 2-sulfonylquinolone as a key intermediate in the optimized synthesis of isothiazoloquinolones, potent broad-spectrum antibacterial agents effective against resistant organisms like MRSA. The synthetic method was free of chromatographic purification and suitable for large-scale synthesis, demonstrating the compound's role in developing new antibacterial agents with significant clinical importance (Hashimoto et al., 2007).
Antitumor Activities
Compounds related to 3-(4-Ethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline, such as 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines, have been evaluated for their antitumor activities. Houlihan et al. (1995) found that several analogs showed significant cytotoxicity against tumor cell lines, and one compound was more effective than the clinical cytostatic agent edelfosine in mouse models, indicating the potential of these compounds in cancer therapy (Houlihan et al., 1995).
Photooxidation and Singlet Oxygen Generation
In the field of photochemistry, Li and Ye (2019) investigated the generation of singlet oxygen and the photooxidation of sulfides into sulfoxides using cationic Ir(III) complexes. The study highlighted the importance of tuning ancillary ligands in these complexes to achieve high quantum yields for singlet oxygen generation and efficient photocatalytic activity, showcasing the compound's utility in photochemical reactions and potential applications in environmental and synthetic chemistry (Li & Ye, 2019).
Electronic Materials and OLEDs
In materials science, Jeon, Earmme, and Jenekhe (2014) synthesized new electron transport materials combining a diphenylsulfone core with various end groups, including 3,3′-(4,4′-sulfonylbis(4,1-phenylene))diquinoline, for use in phosphorescent organic light-emitting diodes (PhOLEDs). These materials exhibited high triplet energy and wide band gaps, demonstrating their potential as electron transport materials in developing highly efficient PhOLEDs (Jeon, Earmme, & Jenekhe, 2014).
properties
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-3-17-7-10-19(11-8-17)29(26,27)22-16-24-21-12-9-18(28-2)15-20(21)23(22)25-13-5-4-6-14-25/h7-12,15-16H,3-6,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUURBNOWMXGEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCC4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

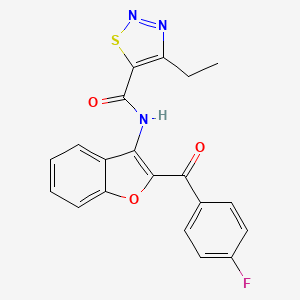
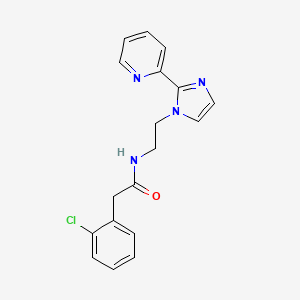
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclopropanecarboxamide](/img/structure/B2390004.png)
![2-{[3-(3-methoxyphenoxy)propyl]sulfanyl}-1H-benzimidazole](/img/structure/B2390005.png)
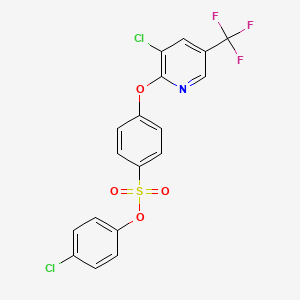
![2-{5-Oxaspiro[3.4]octan-6-yl}ethan-1-amine](/img/structure/B2390014.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-phenylpropanamide](/img/structure/B2390015.png)
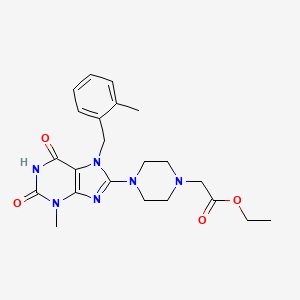
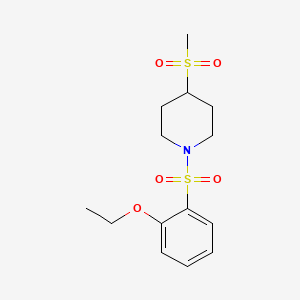
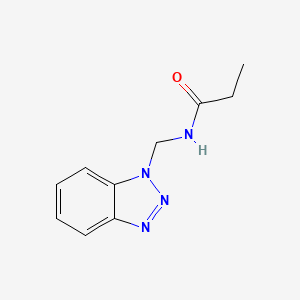
![2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2390021.png)
![6-Chloro-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2390022.png)
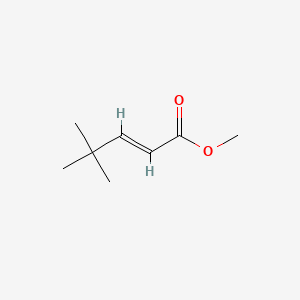
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-5-carboxamide](/img/structure/B2390024.png)